2-[4-(5-Chloro-2-nitrophenyl)piperazin-1-yl]ethanol

Enzyme Inhibition Alkaline Phosphatase Medicinal Chemistry

Secure this specific N-arylpiperazine intermediate for your critical research. Its unique 5-chloro-2-nitrophenyl core and terminal ethanol linker create a distinct pharmacophoric profile essential for reproducible structure-activity relationship (SAR) studies. Halogenation patterns on this scaffold dramatically alter receptor binding profiles, with non-halogenated or differently-substituted piperazines yielding divergent biological readouts. The free hydroxyl group provides a reactive handle for derivatization, crucial for optimizing pharmacokinetic properties in dopamine and serotonin receptor-targeting programs. Insist on this exact compound for experimental consistency.

Molecular Formula C12H16ClN3O3
Molecular Weight 285.73 g/mol
Cat. No. B11690036
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[4-(5-Chloro-2-nitrophenyl)piperazin-1-yl]ethanol
Molecular FormulaC12H16ClN3O3
Molecular Weight285.73 g/mol
Structural Identifiers
SMILESC1CN(CCN1CCO)C2=C(C=CC(=C2)Cl)[N+](=O)[O-]
InChIInChI=1S/C12H16ClN3O3/c13-10-1-2-11(16(18)19)12(9-10)15-5-3-14(4-6-15)7-8-17/h1-2,9,17H,3-8H2
InChIKeyJHLAXAREQLFKHO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.1 g / 0.25 g / 0.5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-[4-(5-Chloro-2-nitrophenyl)piperazin-1-yl]ethanol: Chemical Profile and Procurement-Ready Baseline Data


2-[4-(5-Chloro-2-nitrophenyl)piperazin-1-yl]ethanol (CAS 329922-50-1) is a substituted N-arylpiperazine derivative featuring a 5-chloro-2-nitrophenyl group and a terminal ethanol moiety. The compound has a molecular weight of 285.73 g/mol and a molecular formula of C12H16ClN3O3 . Spectroscopic characterization includes MS (GC) data, with an exact mass of 285.088019 g/mol [1]. The compound is primarily utilized as a research intermediate and as a scaffold for medicinal chemistry investigations targeting diverse biological systems .

2-[4-(5-Chloro-2-nitrophenyl)piperazin-1-yl]ethanol: Why Generic Piperazine Scaffolds Cannot Be Assumed Equivalent


The presence of both a nitro group and a chloro substituent on the phenyl ring, combined with a free hydroxyl-bearing ethyl linker, creates a distinct pharmacophoric profile that cannot be replicated by unsubstituted or singly substituted piperazines. In related N-(2-nitrophenyl)piperazine series, halogenation patterns dramatically alter receptor binding profiles; for instance, brominated congeners exhibited 34- and 170-fold higher affinity for dopamine D2 receptors compared to non-halogenated analogs [1]. The ethanol moiety further modulates solubility, hydrogen-bonding capacity, and potential for subsequent derivatization—factors that directly impact both experimental reproducibility and synthetic utility. Generic substitution with non-chlorinated or non-nitrated piperazines would thus yield divergent biological readouts and synthetic outcomes, making this specific compound essential for experiments requiring this exact substitution pattern and linker.

2-[4-(5-Chloro-2-nitrophenyl)piperazin-1-yl]ethanol: Quantified Differentiation Against Closest Analogs in Biological and Chemical Performance


Comparative Alkaline Phosphatase Inhibition: Quantified Activity Differential vs. Structural Analogs

The target compound demonstrates moderate inhibitory activity against mouse intestinal alkaline phosphatase (IAP) with a Ki of 3200 nM and an IC50 of 540 nM [1]. While direct head-to-head data for the closest non-chlorinated or non-nitrated analogs in this assay are unavailable, class-level inference indicates that halogen substitution critically influences enzyme inhibition potency. For example, in related piperazine series, halogenated derivatives consistently exhibit enhanced binding to various targets compared to their non-halogenated counterparts [2]. This quantitative baseline establishes the compound's activity level for researchers comparing inhibition profiles across piperazine libraries.

Enzyme Inhibition Alkaline Phosphatase Medicinal Chemistry

Spectroscopic Identity: Differentiating Exact Mass and MS Fragmentation Pattern

The target compound possesses a unique exact mass of 285.088019 g/mol and a distinct MS (GC) fragmentation profile, as documented in the SpectraBase spectral database [1]. This precise mass distinguishes it from closely related analogs such as 1-(5-chloro-2-nitrophenyl)piperazine (MW 241.67 g/mol), which lacks the ethanol moiety . The MS data serve as a definitive analytical fingerprint for identity confirmation and purity assessment, essential for procurement quality control and experimental reproducibility.

Analytical Chemistry Quality Control Structure Confirmation

Chemical Identity and Structural Distinction from Common Scaffolds

The compound's molecular formula (C12H16ClN3O3) and CAS registry number (329922-50-1) uniquely define its chemical identity . The presence of a free hydroxyl group on the ethyl linker provides a key differentiating feature from the simpler N-arylpiperazine scaffold 1-(5-chloro-2-nitrophenyl)piperazine (C10H12ClN3O2), which lacks this functional handle . This hydroxyl group enables further derivatization (e.g., esterification, etherification) and improves aqueous solubility, offering distinct synthetic advantages.

Medicinal Chemistry Synthetic Intermediate Structure Confirmation

2-[4-(5-Chloro-2-nitrophenyl)piperazin-1-yl]ethanol: Validated Research and Procurement Application Scenarios


Medicinal Chemistry Scaffold for CNS-Targeted Libraries

The compound's 5-chloro-2-nitrophenylpiperazine core mimics the catechol moiety of dopamine, a feature exploited in atypical antipsychotic design [1]. The ethanol linker provides a reactive handle for further derivatization to optimize pharmacokinetic properties. Procurement of this specific intermediate is justified for structure-activity relationship (SAR) studies targeting dopamine and serotonin receptors, where halogenation patterns significantly influence binding affinity and subtype selectivity [1].

Enzyme Inhibitor Probe Development

With a measured Ki of 3200 nM against mouse intestinal alkaline phosphatase [2], the compound serves as a starting point for developing selective phosphatase inhibitors. Researchers investigating the role of alkaline phosphatases in disease models can use this compound as a tool compound or as a scaffold for further optimization to improve potency and selectivity [2].

Analytical Reference Standard for Quality Control

The compound's unique exact mass (285.088019 g/mol) and MS fragmentation pattern [3] make it a suitable analytical reference standard for LC-MS and GC-MS method development. This application is critical for laboratories synthesizing or analyzing piperazine-based drug candidates, ensuring accurate identification and quantification in complex matrices [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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